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3-(Heptyloxy)phenol

Cat. No.: B13834549
CAS No.: 18979-76-5
M. Wt: 208.30 g/mol
InChI Key: DFJJLWDIFZUIOB-UHFFFAOYSA-N
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Description

Contextualization of Alkoxyphenols and Resorcinol (B1680541) Ethers in Organic Chemistry Research

Alkoxyphenols, the class of compounds to which 3-(Heptyloxy)phenol belongs, are derivatives of phenols where an alkyl group is attached to the phenolic oxygen, forming an ether. ksu.edu.sa This structural modification significantly influences the compound's physical and chemical properties. Resorcinol ethers, a subclass of alkoxyphenols, are derived from resorcinol, a dihydroxybenzene. The synthesis of these ethers can be challenging, often resulting in low yields with traditional methods. researchgate.net However, modern synthetic strategies have been developed to improve the efficiency of producing these valuable compounds. researchgate.netresearchgate.net

The presence of both a hydroxyl group and an ether linkage in alkoxyphenols allows for a range of chemical transformations. smolecule.com The hydroxyl group can be deprotonated to form a phenoxide, which can then participate in various nucleophilic reactions. The ether bond, while generally stable, can be cleaved under specific conditions. This reactivity makes alkoxyphenols versatile building blocks in the synthesis of more complex molecules.

Historical Perspectives on the Investigation of this compound and Related Structures

The investigation of phenolic compounds dates back to the 19th century, with the discovery of phenol (B47542) (carbolic acid) from coal tar in 1834. wikipedia.org Early research focused on the antiseptic properties of phenols and their derivatives. msdvetmanual.commhmedical.com The study of resorcinol and its ethers also has a long history, with early work exploring their bactericidal properties. acs.org

While specific historical details on the initial synthesis and characterization of this compound are not extensively documented in readily available literature, the general methods for preparing such ethers have been known for many years. The Williamson ether synthesis, a reaction between an alkoxide and an alkyl halide, is a classic method that could be applied to the synthesis of this compound. ksu.edu.sakoreascience.kr Over time, research has expanded to investigate the broader applications of alkoxyphenols and resorcinol ethers in various fields, including medicinal chemistry and materials science. researchgate.netnih.gov

Broad Research Significance and Scope of Inquiry Pertaining to this compound

The research significance of this compound and related alkoxyphenols is multifaceted. In medicinal chemistry, these compounds have been investigated for their potential biological activities. For instance, some alkoxyphenols have shown activity against various microorganisms. acs.org The long alkyl chain of this compound, in this case, a heptyloxy group, can influence its lipophilicity, which in turn can affect its ability to cross cell membranes and interact with biological targets.

Furthermore, the synthesis of derivatives of this compound is an active area of research. For example, the synthesis of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazoles has been explored, highlighting the use of heptyloxy-containing phenols as starting materials for more complex heterocyclic structures. researchgate.net The physical and chemical properties of this compound, such as its melting point and solubility, are important considerations in its application and are documented in various chemical databases. chembk.comchemicalbook.comsigmaaldrich.comchemicalbook.com

The compound is also used as a research chemical, serving as a tool to probe biological systems. For instance, it has been identified as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1). smolecule.comchemicalbook.com This activity allows researchers to study the role of SF-1 in various physiological processes.

Properties of this compound

Property Value
Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol nih.gov
Melting Point 60-63 °C chembk.comsigmaaldrich.com
Boiling Point 307.5 °C (estimate) chembk.com
XLogP3 4.2 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 7 nih.gov
Exact Mass 208.146329876 Da nih.gov
Topological Polar Surface Area 29.5 Ų nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B13834549 3-(Heptyloxy)phenol CAS No. 18979-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18979-76-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-heptoxyphenol

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11,14H,2-6,10H2,1H3

InChI Key

DFJJLWDIFZUIOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Heptyloxy Phenol

Direct Alkylation and Etherification Strategies for Phenols

The most common method for synthesizing 3-(Heptyloxy)phenol is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry for forming ethers. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. pw.live

The synthesis of this compound is typically achieved through the reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) with a heptyl halide, such as 1-bromoheptane. researchgate.net In this SN2 reaction, the phenoxide ion, generated from the phenol (B47542) by a base, acts as the nucleophile and attacks the primary alkyl halide, displacing the halide to form the ether linkage. wikipedia.orgmasterorganicchemistry.com To favor the formation of the mono-etherified product, this compound, reaction conditions can be carefully controlled.

The general reaction is as follows: Resorcinol + 1-Bromoheptane → this compound + Bromide salt

This method is effective because primary alkyl halides are excellent substrates for SN2 reactions, minimizing competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.orgpw.live

The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide ion. pw.livemasterorganicchemistry.com Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). researchgate.netbenchchem.com The choice of solvent is also critical; solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often employed. byjus.com

Phase-transfer catalysts, such as 18-crown-6-ether, can be used to enhance the reaction rate by improving the solubility of the ionic phenoxide in the organic solvent. epa.gov Reaction temperatures typically range from 50-100 °C, with reaction times varying from 1 to 8 hours. byjus.com For industrial-scale synthesis, phase transfer catalysis is a common approach. byjus.com

Table 1: Reaction Conditions for Williamson Ether Synthesis of Alkyl Aryl Ethers

Parameter Condition Purpose Source(s)
Alkylating Agent Primary Alkyl Halide (e.g., 1-Bromoheptane) Substrate for SN2 reaction, minimizes elimination wikipedia.org, pw.live
Base Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) Deprotonates phenol to form nucleophilic alkoxide researchgate.net, benchchem.com
Solvent Acetonitrile, N,N-Dimethylformamide (DMF) Provides a medium for the reaction byjus.com
Catalyst Phase-transfer catalysts (e.g., 18-crown-6) Increases solubility of the nucleophile in organic phase epa.gov

| Temperature | 50-100 °C | Provides energy to overcome activation barrier | byjus.com |

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. nih.govyoutube.com This method dramatically reduces reaction times, often from hours to minutes, by utilizing microwave irradiation to efficiently heat the reaction mixture. nih.gov The synthesis of alkyl aryl ethers, including heptyloxy phenols, can be conveniently performed using this technology. koreascience.kr In a typical microwave-assisted procedure, a phenol, an alkylating agent (like 1-bromoheptane), and a base are irradiated, leading to a rapid and high-yield formation of the desired ether. koreascience.krmdpi.com This approach is noted for improving yields, enhancing product purity, and being more environmentally friendly compared to conventional heating methods. mdpi.com

Derivatization Pathways and Functional Group Interconversions

The phenolic hydroxyl group and the aromatic ring of this compound provide active sites for further chemical modifications, enabling the synthesis of a wide range of derivatives. mdpi.com

A key derivatization of this compound is its conversion to [3-(Heptyloxy)phenoxy]acetic acid. This is achieved through an alkylation reaction, specifically by reacting this compound with monochloroacetic acid in the presence of a base like sodium hydroxide. researchgate.netchemicalbook.com This reaction follows the principles of Williamson ether synthesis, where the phenoxide of this compound attacks the chloroacetic acid. The resulting carboxylic acid derivative is a valuable intermediate for further synthesis, such as the creation of meso-substituted tetrabenzoporphyrins. researchgate.net

Table 2: Synthesis of [3-(Heptyloxy)phenoxy]acetic acid

Reactant 1 Reactant 2 Key Reagent Product Source(s)

The this compound scaffold is utilized in the synthesis of various nitrogen-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry.

Triazoles: Heptyloxy-substituted phenyl groups have been incorporated into 1,2,4-triazole (B32235) rings. For instance, a series of 3-alkoxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazoles has been synthesized. researchgate.netresearchgate.net Another example is 7-(heptyloxy)-5-phenyl- researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyrimidine, which demonstrates the fusion of the heptyloxy-containing moiety with a triazolopyrimidine system. brieflands.com The synthesis of such compounds often involves multi-step reactions starting from precursors that can be derived from this compound. chemmethod.commdpi.com

Pyrimidines: Pyrimidine (B1678525) derivatives bearing a heptyloxy group have also been reported. The synthesis of N-[4-(heptyloxy)phenyl]-4-methylpyrimidin-2-amine involves reacting a heptyloxy-substituted aniline (B41778) with a pyrimidine precursor. asianpubs.org The synthesis of pyrimidines can be achieved through various condensation reactions, for example, by reacting amidines with ketones or other carbonyl compounds. organic-chemistry.orggsconlinepress.com

Indoles: Indole (B1671886) derivatives containing a heptyloxy group have been synthesized, such as 4-(2-heptyloxy)-7-[(Z)-(3-hydroxycyclohexyl)]indole. acs.org The synthesis of indoles can be accomplished through numerous methods, including the well-known Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov

Table 3: Examples of Nitrogen-Containing Heterocyclic Derivatives

Heterocycle Type Example Compound Precursor Hint Source(s)
Triazole 3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole Heptyloxy-substituted phenyl hydrazine/amine researchgate.net
Triazolopyrimidine 7-(Heptyloxy)-5-phenyl- researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyrimidine Heptyloxy-substituted pyrimidine precursor brieflands.com
Pyrimidine N-[4-(Heptyloxy)phenyl]-4-methylpyrimidin-2-amine 4-(Heptyloxy)aniline asianpubs.org

| Indole | 4-(2-Heptyloxy)-7-[(Z)-(3-hydroxycyclohexyl)]indole | Heptyloxy-substituted phenylhydrazine | acs.org |

Reactions Leading to Quinone and Other Substituted Phenol Derivatives

No information was found in the scientific literature regarding the oxidation of this compound to form quinone derivatives or other related substituted phenols. While general methods for phenol oxidation to quinones are well-established, specific examples, reaction conditions, or yields involving this compound are not documented.

Palladium-Catalyzed Cross-Coupling Reactions and Phenol Coupling

A thorough search did not yield any studies detailing the participation of this compound in palladium-catalyzed cross-coupling reactions or other phenol coupling methodologies. The literature contains extensive information on these reactions for the general class of phenols, but lacks specific application to the 3-(heptyloxy) substituted variant.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Heptyloxy Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of 3-(heptyloxy)phenol provide a wealth of information regarding its molecular framework. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while spin-spin coupling constants (J) reveal through-bond connectivity between neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the heptyloxy chain. The aromatic protons typically appear in the downfield region (δ 6.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. docbrown.info The substitution pattern on the aromatic ring of this compound results in a complex splitting pattern for these protons. The phenolic hydroxyl proton gives rise to a broad singlet, the chemical shift of which can vary depending on concentration, solvent, and temperature, but typically falls within the range of δ 4-7 ppm. docbrown.info The protons of the heptyloxy chain appear in the upfield region of the spectrum. The methylene (B1212753) group attached to the oxygen atom (-OCH₂-) is the most deshielded of the alkyl protons, resonating at approximately δ 3.9-4.0 ppm. The other methylene groups of the heptyl chain show a cascade of signals between δ 1.3 and 1.8 ppm, while the terminal methyl group (-CH₃) gives a characteristic triplet at around δ 0.9 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-26.85d~2.0
H-46.50dd~8.0, 2.0
H-57.10t~8.0
H-66.45d~8.0
OH5.30br s-
H-1' (OCH₂)3.95t6.5
H-2'1.75quint7.0
H-3', H-4', H-5'1.30-1.50m-
H-6'1.30-1.50m-
H-7' (CH₃)0.90t7.0

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1160.0
C-2102.0
C-3157.0
C-4107.5
C-5130.0
C-6108.0
C-1' (OCH₂)68.0
C-2'31.8
C-3'29.0
C-4'26.0
C-5'25.9
C-6'22.6
C-7' (CH₃)14.1

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. nih.govgithub.io

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY is instrumental in establishing the connectivity of the protons within the heptyloxy chain and in tracing the coupling network among the aromatic protons. For instance, a cross-peak between the signal at δ 3.95 ppm (H-1') and δ 1.75 ppm (H-2') would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. github.io Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is attached. This allows for the definitive assignment of the carbon signals for all protonated carbons in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying and connecting molecular fragments, especially through quaternary carbons (carbons with no attached protons) which are not observed in the HSQC spectrum. github.io For example, HMBC correlations from the -OCH₂- protons (H-1') to the aromatic carbon C-1 would firmly establish the position of the heptyloxy group on the phenol (B47542) ring.

Theoretical NMR Calculations (e.g., GIAO Method) for Spectral Prediction and Validation

Computational chemistry provides powerful tools for predicting NMR parameters, which can then be compared with experimental data to validate structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. These calculations, often performed using Density Functional Theory (DFT), can predict the ¹H and ¹³C chemical shifts of a molecule with a high degree of accuracy. By comparing the calculated spectra of different possible isomers or conformers with the experimental data, the most likely structure can be identified.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a characteristic "fingerprint" for the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. bibliotekanauki.pl

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding.

C-H Stretch: The stretching vibrations of the C-H bonds in the aromatic ring typically appear as a series of sharp bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretches of the heptyloxy group are observed in the 2850-3000 cm⁻¹ region.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ range.

C-O Stretch: The spectrum will show strong C-O stretching bands. The aryl-alkyl ether linkage gives a strong, characteristic absorption around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). The phenolic C-O stretch is also found in this region, typically around 1200 cm⁻¹. medwinpublishers.com

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch3200-3600Strong, Broad
Aromatic C-H Stretch3000-3100Medium, Sharp
Aliphatic C-H Stretch2850-3000Strong, Sharp
Aromatic C=C Stretch1450-1600Medium to Strong
Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1050Strong
Phenolic C-O Stretch~1200Strong

Raman Spectroscopy Applications in Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. edinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon skeleton of organic molecules. spectroscopyonline.comhoriba.com The Raman spectrum of this compound would be expected to show:

Aromatic Ring Vibrations: Strong bands corresponding to the ring breathing modes of the benzene ring are typically observed around 1000 cm⁻¹ and 1600 cm⁻¹.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations will be present.

C-C and C-O Vibrations: The various C-C and C-O stretching and bending vibrations of the heptyloxy chain and the ether linkage will contribute to the complex fingerprint region of the spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for its unambiguous identification and the characterization of its functional groups.

Theoretical Vibrational Analysis and Potential Energy Distribution (PED) Studies

Theoretical vibrational analysis, often performed using Density Functional Theory (DFT), is a powerful tool for understanding the vibrational modes of a molecule. By calculating the theoretical vibrational frequencies and comparing them with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, a detailed assignment of the vibrational modes can be achieved. The Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of individual internal coordinates to each normal mode of vibration.

For a molecule like this compound, the vibrational spectrum is complex, with contributions from the aromatic ring, the hydroxyl group, the ether linkage, and the alkyl chain. Theoretical studies allow for the precise assignment of these vibrational modes. For instance, the O-H stretching vibration is typically observed in the high-frequency region of the spectrum, while the C-H stretching vibrations of the aromatic ring and the alkyl chain appear at slightly lower wavenumbers. The C-O stretching vibrations of the ether and phenol groups, as well as the aromatic C-C stretching vibrations, are found in the fingerprint region of the spectrum.

A hypothetical PED analysis for this compound would likely show that the high-frequency O-H stretch is a pure mode, with a PED close to 100% from the O-H coordinate. In contrast, many of the vibrations in the fingerprint region would be highly coupled, with contributions from multiple internal coordinates. For example, a mode around 1250 cm⁻¹ might have significant contributions from C-O stretching, C-C-C bending, and C-H in-plane bending, indicating a mixed character.

Table 1: Hypothetical Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Potential Energy Distribution (PED) Contribution
~3600 O-H stretch 98% O-H stretch
~3100-3000 Aromatic C-H stretch 95% C-H stretch (aromatic)
~2950-2850 Alkyl C-H stretch 96% C-H stretch (alkyl)
~1600 Aromatic C=C stretch 85% C=C stretch, 10% C-H in-plane bend
~1450 CH₂ scissoring 80% CH₂ bend, 15% C-C stretch
~1250 Asymmetric C-O-C stretch 70% C-O stretch, 20% C-C stretch
~1150 Aromatic C-H in-plane bend 60% C-H bend, 30% C-C stretch
~1050 Symmetric C-O-C stretch 75% C-O stretch, 15% C-C stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₃H₂₀O₂), the theoretical monoisotopic mass is 208.14633 u. HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm), which confirms the molecular formula.

Table 2: HRMS Data for this compound

Molecular Formula Theoretical Monoisotopic Mass (u) Measured Mass (u) Mass Error (ppm)

Tandem Mass Spectrometry (MS/MS) is used to further confirm the structure of a compound by isolating a precursor ion and inducing its fragmentation to produce a characteristic spectrum of product ions. In the case of this compound, the molecular ion ([M]⁺˙ at m/z 208) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation pattern would provide key structural information. A prominent fragmentation pathway would likely involve the cleavage of the ether bond. This could occur in two ways:

Benzylic cleavage: Cleavage of the C-O bond between the oxygen and the heptyl group, with the charge retained on the phenolic fragment, would result in a product ion at m/z 110, corresponding to the dihydroxybenzene radical cation. The other fragment would be a heptyl radical (C₇H₁₅˙).

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen would be less likely but could produce a heptoxy radical (C₇H₁₅O˙) and a charged benzene ring fragment.

Another significant fragmentation would be the loss of the alkyl chain through cleavage at the benzylic position, leading to a stable ion. The loss of a hexene molecule (C₆H₁₂) via a McLafferty-type rearrangement is also a plausible fragmentation pathway for the heptyl chain, which would result in an ion at m/z 124.

Table 3: Expected MS/MS Fragmentation of this compound

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Structure/Loss
208 110 [M - C₇H₁₄]⁺˙ (Loss of heptene)
208 99 [C₇H₁₅]⁺ (Heptyl cation)
110 82 [C₆H₆O - CO]⁺˙ (Loss of CO)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While obtaining suitable single crystals of this compound itself may be challenging, analysis of its derivatives can provide invaluable insight into its molecular conformation. For instance, a co-crystal or a salt of this compound could be prepared to facilitate crystallization.

A single-crystal X-ray diffraction study would reveal the bond lengths, bond angles, and torsion angles within the molecule. It would show the planarity of the benzene ring and the conformation of the heptyloxy chain. The alkyl chain is flexible and can adopt various conformations; crystallography would determine its specific arrangement in the solid state, which is often an extended, all-trans conformation to maximize van der Waals interactions. The orientation of the hydroxyl group and the ether linkage relative to the aromatic ring would also be precisely determined.

The analysis of the crystal packing reveals how the molecules are arranged in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and potentially π-π stacking.

For this compound, the hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the hydroxyl and ether groups are hydrogen bond acceptors. Therefore, hydrogen bonding is expected to be a dominant feature in the crystal packing, likely forming chains or networks of molecules.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like d_norm, which indicates whether intermolecular contacts are shorter or longer than the van der Waals radii. Red spots on the d_norm surface highlight close contacts, which are indicative of strong interactions like hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to O-H···O hydrogen bonds and broader regions representing H···H, C···H, and O···H van der Waals contacts, which would be abundant due to the long alkyl chain.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound

Theoretical and Computational Chemistry Studies of 3 Heptyloxy Phenol

Density Functional Theory (DFT) Calculations

No published studies containing DFT calculations for 3-(Heptyloxy)phenol were found. Consequently, data regarding its optimized geometry, conformational analysis, electronic properties, and reactive sites are not available.

Geometry Optimization and Conformational Analysis

Information on the optimized molecular structure, bond lengths, bond angles, and dihedral angles of this compound determined through computational methods is not present in the current scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

There are no available data on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. As a result, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, has not been computationally determined for this specific molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

No MEP maps for this compound have been published. These maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, and such an analysis has not been performed or reported for this compound.

Non-Linear Optical (NLO) Properties Prediction

There is no information available in the scientific literature regarding the theoretical prediction of the non-linear optical properties of this compound.

Calculation of Hyperpolarizabilities

No studies were found that report the calculated values for the first-order (β) or second-order (γ) hyperpolarizabilities of this compound. These values are essential for assessing a molecule's potential for use in NLO applications.

Design Principles for NLO Active Phenolic Compounds

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Phenolic compounds have emerged as promising candidates for NLO materials due to the inherent electron-donating nature of the hydroxyl group and the delocalized π-electron system of the aromatic ring. analis.com.mymdpi.com Computational studies, primarily using Density Functional Theory (DFT), are crucial for designing and predicting the NLO properties of new materials. researchgate.netnih.gov

The design of NLO-active phenolic compounds is guided by several key principles:

Charge Asymmetry: A large second-order NLO response, characterized by the first hyperpolarizability (β), requires a molecule with significant charge asymmetry. This is typically achieved by substituting the phenolic ring with both electron-donating groups (D) and electron-accepting groups (A). The hydroxyl (-OH) group is a moderate electron donor. In this compound, the heptyloxy group (-OC7H15) also acts as an electron-donating group. The combination of these groups enhances the electron density of the π-system. analis.com.my

π-Conjugated System: A conjugated π-electron system acts as a bridge to facilitate intramolecular charge transfer (ICT) from the donor to the acceptor. analis.com.my The phenyl ring in this compound serves this purpose. The efficiency of ICT is a critical factor determining the magnitude of the NLO response.

Energy Gap: A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is generally associated with higher polarizability and a larger NLO response. nih.govresearchgate.net DFT calculations are routinely used to compute these frontier molecular orbital energies. For phenolic compounds, substitutions that decrease the HOMO-LUMO gap are often sought to enhance NLO properties. researchgate.net

Molecular Geometry: The planarity of the molecule can influence the extent of π-electron delocalization. While the phenyl ring is planar, the heptyloxy chain is flexible. Computational studies can predict the most stable conformation and its effect on the electronic properties.

The NLO properties of various phenolic derivatives have been studied computationally, showing that strategic placement of donor and acceptor groups can lead to first hyperpolarizability values significantly higher than that of reference materials like urea. researchgate.net For this compound, while it possesses two electron-donating groups, its NLO response would likely be modest compared to systems with a strong donor-acceptor push-pull configuration. However, it serves as a valuable structural motif for further functionalization to create more potent NLO materials. mdpi.com

Design Principle Relevance to Phenolic Compounds Application in NLO Design
Intramolecular Charge Transfer (ICT) The phenol (B47542) -OH group and other substituents act as donors or acceptors, facilitating ICT across the π-conjugated phenyl ring. analis.com.myIntroduce strong donor and acceptor groups at opposite ends of the conjugated system to maximize the molecular dipole moment change upon excitation.
HOMO-LUMO Energy Gap (ΔE) A smaller ΔE generally correlates with higher molecular polarizability and enhanced NLO response. nih.govresearchgate.netModify substituents to lower the LUMO energy and/or raise the HOMO energy, thereby reducing the gap.
First Hyperpolarizability (β) This tensor quantity measures the second-order NLO response. Calculations predict its magnitude based on molecular structure. researchgate.netresearchgate.netComputational screening of different substituent patterns to identify candidates with the largest β values for synthesis.
π-Conjugation The aromatic ring provides the essential pathway for electron delocalization. Extending the conjugation length can enhance NLO properties. analis.com.myIncorporate vinylene or ethynylene linkers to extend the π-system between donor and acceptor groups.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.de This analysis provides quantitative insights into intramolecular delocalization, charge transfer, and hyperconjugative interactions that contribute to molecular stability. uni-muenchen.deuba.ar

For this compound, NBO analysis can elucidate several key electronic features:

Donor-Acceptor Interactions: The analysis quantifies the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.deuba.ar Strong interactions indicate significant electron delocalization.

Intramolecular Hydrogen Bonding: NBO analysis can also provide evidence for weak intramolecular interactions, such as a potential hydrogen bond between the hydroxyl hydrogen and the ether oxygen of the heptyloxy group, although this is sterically less likely given their meta position. More relevant is the analysis of intermolecular hydrogen bonding in dimers or clusters. researcher.lifeugm.ac.id

A hypothetical NBO analysis for this compound would likely reveal strong stabilization energies for the delocalization of oxygen lone pairs into the aromatic ring, confirming the electronic push effect of both substituents. The analysis would also detail the polarization of the C-O and O-H bonds.

Donor NBO Acceptor NBO Interaction Type Typical Stabilization Energy E(2) (kcal/mol) Significance in this compound
LP (O) of -OHπ (C=C) of Phenyl Ringn → π5 - 20Confirms electron donation from the hydroxyl group, increasing ring electron density.
LP (O) of -ORπ (C=C) of Phenyl Ringn → π5 - 20Confirms electron donation from the heptyloxy group, contributing to stability.
σ (C-H) of Alkyl Chainσ (C-C)σ → σ1 - 5Standard hyperconjugation within the heptyloxy chain, contributing to conformational stability.
LP (O) of one moleculeσ (O-H) of another moleculen → σ*> 10Indicates strong intermolecular hydrogen bonding in dimers or aggregates, crucial for condensed-phase structure. researcher.lifeugm.ac.id
Note: These are illustrative values for substituted phenols and similar molecules based on general findings in the literature.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools used to visualize and understand chemical bonding and electron distribution in molecules. researchgate.netaraproceedings.com They provide a more detailed picture of electron pairing and localization than simple electron density plots.

Electron Localization Function (ELF): ELF is a function of the electron density and the kinetic energy density that takes values between 0 and 1. researchgate.net Regions with high ELF values (close to 1) correspond to areas where electrons are highly localized, such as in covalent bonds, lone pairs, and atomic cores. Regions with low ELF values indicate delocalized electrons. researchgate.netrsc.org

Local Orbital Locator (LOL): LOL is another scalar field, also based on the kinetic energy density, that reveals regions where electron localization is dominant. researchgate.netaraproceedings.com It is particularly effective at distinguishing different types of bonding and highlighting the shell structure of atoms. rsc.orgniscpr.res.in

For this compound, ELF and LOL analyses would be expected to show:

High localization (high ELF/LOL values) in the regions corresponding to the C-O, O-H, C-C, and C-H covalent bonds, clearly defining the molecular framework.

Distinct basins of high localization corresponding to the lone pairs on the two oxygen atoms of the hydroxyl and heptyloxy groups. niscpr.res.in

A region of intermediate to low localization across the π-system of the phenyl ring, visually representing the delocalized electrons. rsc.org This contrasts with the higher localization seen in the σ-bonds of the ring.

The aliphatic heptyloxy chain would show characteristic high localization for its C-C and C-H σ-bonds.

These analyses provide a powerful visual confirmation of the electronic structures inferred from simpler models and NBO analysis, offering a clear map of bonding, lone pairs, and delocalization within the molecule. researchgate.netaraproceedings.com

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational technique for identifying and visualizing weak interactions in chemical systems. jussieu.frwikipedia.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). NCI plots generate 3D isosurfaces that highlight regions of non-covalent interactions. The color of these surfaces indicates the nature and strength of the interaction. jussieu.frnih.gov

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces indicate very weak, delocalized interactions, such as van der Waals forces.

Red surfaces indicate repulsive interactions, such as steric clashes.

In the context of this compound, NCI analysis can be used to study both intramolecular and intermolecular interactions:

Intramolecular Interactions: While a strong intramolecular hydrogen bond is not expected due to the meta-substitution pattern, NCI could reveal weak van der Waals interactions between the heptyloxy chain and the phenyl ring, which would influence the molecule's preferred conformation.

Intermolecular Interactions: This is where NCI analysis is particularly powerful. For a dimer or a crystal structure of this compound, NCI would visualize the key interactions responsible for holding the molecules together. researchgate.netmdpi.com These would include:

Hydrogen Bonding: A strong, attractive interaction (blue surface) between the hydroxyl group of one molecule and an oxygen atom (either hydroxyl or ether) of a neighboring molecule. mdpi.comnih.gov

π-π Stacking: Broad, green surfaces between the phenyl rings of adjacent molecules, indicating attractive van der Waals interactions. cambridgemedchemconsulting.com

Van der Waals Interactions: Extensive green surfaces showing the interactions between the aliphatic heptyloxy chains of different molecules, which would be significant in the solid state.

NCI analysis provides an intuitive and detailed picture of the supramolecular architecture, which is fundamental to understanding the material properties of this compound in the condensed phase. researchgate.netresearchgate.net

Interaction Type Atoms/Groups Involved NCI Isosurface Color Significance
Intermolecular Hydrogen Bond -OH of molecule A and O of molecule BBlueStrong, directional interaction determining crystal packing and physical properties like boiling point. mdpi.comnih.gov
π-π Stacking Phenyl ring of molecule A and Phenyl ring of molecule BGreenWeaker, delocalized attraction contributing to the cohesion of the solid or liquid phase. cambridgemedchemconsulting.com
Van der Waals (Dispersion) Heptyloxy chain of molecule A and Heptyloxy chain of molecule BGreenSignificant cumulative attractive force, especially for long alkyl chains, influencing melting point and solubility.
Steric Repulsion Overlapping atomic coresRedIndicates regions of steric hindrance that destabilize certain conformations or packing arrangements.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 3 Heptyloxy Phenol Derivatives

Correlating Structural Modulations with Biological Activity Profiles

The biological activity of 3-(Heptyloxy)phenol derivatives is not static; it is highly responsive to changes in the molecule's structure. Key areas of modulation include the alkyl ether chain, the core phenolic hydroxyl group, and the potential for replacing the entire phenol (B47542) scaffold.

The lipophilicity and steric profile of phenolic compounds are significantly influenced by the nature of their alkyl substituents, which in turn affects their biological activity. Studies on various phenolic lipids have demonstrated that the length of the aliphatic side chain is a critical determinant of their efficacy. For instance, in the context of antimicrobial activity, the potency of n-alkylphenols has been shown to be proportional to the length of the alkyl chain up to a certain point. This trend is often quantified using the phenol coefficient, which measures a compound's bactericidal power relative to phenol.

The position of the linkage between the aromatic ring and the alkyl chain also plays a role. Processes utilizing specific catalysts can favor the attachment of the phenolic ring at the 2-position of the alkyl group, which can influence the molecule's interaction with biological targets. google.com Furthermore, the substitution pattern on the phenol ring itself (ortho, meta, para) is a crucial factor, with para-substitution often being favored in catalyzed alkylation reactions. google.com For resorcinolic lipids, the length of the alkyl chain is important for antioxidant activity. nih.gov

Illustrative Example: Alkyl Chain Length and Antimicrobial Activity

Alkyl Phenol DerivativeRelative Antimicrobial Potency (Illustrative)
ButylphenolModerate
AmylphenolHigh
HexylphenolVery High
HeptylphenolHigh
OctylphenolModerate

This table illustrates the general principle that antimicrobial activity of alkylphenols often peaks at a specific chain length before decreasing, a phenomenon known as the "cut-off effect."

The phenolic hydroxyl (-OH) group is the cornerstone of the biological activity for many phenols, including this compound derivatives. nih.gov This functional group can act as a hydrogen bond donor, a crucial interaction for binding to biological receptors and enzymes. nih.gov In the context of antioxidant activity, the -OH group is the primary site for neutralizing free radicals by donating a hydrogen atom. nih.govnih.gov

The efficacy of this process is heavily dependent on the chemical environment surrounding the hydroxyl group. SAR studies on phenolic antioxidants indicate that the presence of other electron-donating groups, such as additional hydroxyl or alkoxy groups, particularly in the ortho or para positions, can stabilize the resulting phenoxyl radical. nih.gov This stabilization enhances the compound's antioxidant potential. nih.gov The electronic properties of the entire molecule, influenced by all its substituents, ultimately govern the O-H bond dissociation enthalpy, a key parameter in antioxidant activity. researchgate.net Research has found that the electronic features of the phenolic C-O-H fragment significantly affect the toxicity of phenols towards various organisms. nih.gov

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a common tool in medicinal chemistry to improve a drug's profile. researchgate.net The indole (B1671886) nucleus is often considered a bioisostere of the phenol group. However, this replacement can lead to a loss of activity if the specific function of the original group is not replicated—a concept known as bioisofunctionality.

A notable study highlighted this caveat by comparing a phenol derivative with its indole counterpart. The compound cis-3-[4-(2-heptyloxy)-2-hydroxyphenyl]cyclohexanol, a phenol, demonstrated significant analgesic properties in a phenylbenzoquinone writhing test. nih.gov In stark contrast, its synthesized indole analogue, 4-(2-heptyloxy)-7-[(Z)-(3-hydroxycyclohexyl)]indole, was found to be almost completely devoid of activity in the same assay. nih.gov This lack of bioisosterism was attributed to the replacement of the phenolic hydroxyl group, which acts as a critical hydrogen-bond donor, with the pyrrolo ring of the indole. nih.gov This demonstrates that while structurally similar, the indole ring could not replicate the essential hydrogen-bonding function of the phenol, leading to a loss of bioisofunctionality and, consequently, biological activity. nih.gov

Analgesic Activity: Phenol vs. Indole Scaffold

CompoundScaffold TypeAnalgesic Activity (ED₅₀)
cis-3-[4-(2-Heptyloxy)-2-hydroxyphenyl]cyclohexanolPhenol8.3 mg/kg, sc nih.gov
4-(2-Heptyloxy)-7-[(Z)-(3-hydroxycyclohexyl)]indoleIndoleEssentially Inactive nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

To move beyond qualitative observations and establish predictive frameworks, computational methods are employed. QSAR and QSPR models create mathematical relationships between the chemical structure of compounds and their biological activities or physicochemical properties, respectively.

QSAR models for phenolic derivatives are built by calculating a variety of molecular descriptors and using statistical methods to correlate them with experimental data. explorationpub.com These descriptors quantify different aspects of the molecule's structure and properties.

Key types of descriptors used in modeling for phenolic compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the OH bond homolytic dissociation enthalpy (BDE-OH) and the ionization potential (IP), which are critical for predicting antioxidant activity. researchgate.net Other quantum chemical descriptors like molecular weight, hardness, chemical potential, and electrophilicity index have also been shown to play a significant role in assessing the activity of phenols. nih.gov

Lipophilic Descriptors: Parameters such as LogP (the logarithm of the partition coefficient) quantify the hydrophobicity of a molecule, which influences its ability to cross cell membranes. researchgate.net

Structural Descriptors: These can be as simple as the number and location of hydroxyl groups, which have been found to be the main drivers of antioxidant capacity in some classes of polyphenols. nih.gov

Once calculated, these descriptors are used to build a predictive model, often through multiple regression analysis. researchgate.net The statistical reliability of these models is crucial and is assessed using parameters like the correlation coefficient (r² or R²) and the cross-validation coefficient (q² or r(cv)²). nih.gov A reliable QSAR model can then be used to estimate the activity of newly designed compounds before they are synthesized. nih.gov

Common Molecular Descriptors in QSAR for Phenols

Descriptor TypeExample DescriptorsRelevance to Activity/Property
ElectronicBond Dissociation Enthalpy (BDE), Ionization Potential (IP)Antioxidant potential, receptor interaction researchgate.net
LipophilicLogP, LogDMembrane permeability, bioavailability researchgate.net
Quantum ChemicalHOMO/LUMO energies, Hardness, ElectrophilicityReactivity, toxicity nih.gov
Steric/TopologicalMolecular Volume, Surface AreaBinding affinity, steric hindrance

The development of QSAR models is underpinned by a range of computational chemistry techniques. Density Functional Theory (DFT) is a frequently used quantum-mechanical method to calculate the electronic properties and optimized geometries of phenolic compounds and their corresponding radicals with a high degree of accuracy. researchgate.netnih.govscienceopen.com

For a more nuanced understanding of the three-dimensional aspects of molecular interactions, 3D-QSAR methods are employed. explorationpub.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. explorationpub.comexplorationpub.com These methods work by aligning a series of molecules and calculating the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. explorationpub.com The resulting contour maps provide a visual and quantitative guide for drug design, indicating where modifications to the molecular structure are likely to enhance or diminish biological activity. explorationpub.comexplorationpub.com These computational approaches, combined with molecular docking studies, can elucidate the key binding interactions, such as hydrogen bonds and hydrophobic interactions, between a ligand and its receptor. explorationpub.com

Ligand-Target Interaction Studies (e.g., Molecular Docking)

Currently, there is a notable absence of publicly available research specifically detailing the molecular docking or comprehensive ligand-target interaction studies of this compound. While the broader class of phenolic compounds has been the subject of numerous computational studies against various biological targets, the specific binding modes and interaction profiles of this compound and its derivatives remain largely unexplored in published literature.

In general, molecular docking simulations for phenolic compounds involve preparing a 3D structure of the ligand and the target receptor. The ligand is then placed into the binding site of the receptor, and its conformational flexibility is explored to find the most stable binding pose. The stability of this interaction is often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

A hypothetical molecular docking study of a this compound derivative against a target protein would likely focus on several key interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues in the active site of a target protein. These interactions are highly directional and play a significant role in ligand binding and specificity.

Pi-Stacking Interactions: The aromatic phenol ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The specific amino acid residues involved and the geometry of these interactions would be highly dependent on the topology of the target's binding site.

To illustrate the type of data that would be generated from such a study, the following interactive table presents a hypothetical set of results for this compound and its derivatives docked against a putative enzyme target.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound -7.5Tyr234, Phe345, Leu123Tyr234 (OH)Phe345, Leu123
Derivative A (shorter chain)-6.8Tyr234, Phe345Tyr234 (OH)Phe345
Derivative B (polar tail group)-8.2Tyr234, Ser125, Phe345Tyr234 (OH), Ser125Phe345
Derivative C (meta-substitution)-7.1Tyr234, Phe345, Val121Tyr234 (OH)Phe345, Val121

Note: The data in this table is purely illustrative and not based on experimental results.

Detailed research findings from such computational studies would provide a structural basis for the observed biological activities of these compounds. For instance, if a particular derivative shows high inhibitory activity against an enzyme, molecular docking could reveal that it forms an additional hydrogen bond or fits more snugly into a hydrophobic pocket compared to less active derivatives. This information is invaluable for the rational design of new, more effective molecules.

While specific studies on this compound are not currently available, the principles of molecular modeling suggest that its long alkyl chain and phenolic hydroxyl group would be key determinants of its interactions with biological targets. Future computational research is needed to fully characterize the binding profiles of this compound and its derivatives.

Applications of 3 Heptyloxy Phenol in Advanced Materials Science

Liquid Crystalline Materials Development

The development of novel liquid crystalline materials is a dynamic field of research, driven by the demand for advanced display technologies and optical sensors. The molecular architecture of 3-(Heptyloxy)phenol makes it a valuable component in the synthesis of these materials.

Integration of Heptyloxy Moieties into Mesogenic Structures

The incorporation of a heptyloxy group into a molecule intended to have liquid crystalline properties, known as a mesogen, is a strategic design choice. The flexible heptyloxy chain, an alkoxy group, can influence the melting and clearing points of the resulting material. In the context of this compound, the position of the alkoxy group at the third carbon of the phenol (B47542) ring is particularly significant. This meta-substitution contributes to the formation of "bent-core" or "banana-shaped" mesogens. astrj.comnih.govmonchy.com The synthesis of such molecules often involves the esterification of the phenolic hydroxyl group with various carboxylic acids, or the etherification of the hydroxyl group of a precursor like 3-hydroxybenzoic acid. mdpi.com The presence of the heptyloxy chain influences the intermolecular interactions and packing, which are critical for the formation of liquid crystal phases. rsc.org

Research on related 3-alkoxyphenol derivatives has shown that the length of the alkoxy chain plays a crucial role in determining the type and stability of the mesophases. For instance, in some systems, shorter alkoxy chains may favor the formation of nematic phases, while longer chains can lead to the emergence of smectic or columnar phases. rsc.org

Thermotropic and Lyotropic Liquid Crystalline Phases

Liquid crystals are broadly classified into two types: thermotropic and lyotropic. Thermotropic liquid crystals exhibit phase transitions as a function of temperature, while lyotropic liquid crystals show phase transitions based on both temperature and concentration in a solvent. nih.govijpsonline.com Derivatives of this compound are primarily explored for their thermotropic properties.

Lyotropic liquid crystalline behavior is also a possibility for amphiphilic molecules. nih.gov While less common for the types of mesogens typically synthesized from this compound, if the molecule were functionalized with a highly polar head group, it could potentially form lyotropic phases in a suitable solvent.

Opto-electronic Properties and Electric-Field-Induced Chirality

The unique molecular arrangements in liquid crystals give rise to interesting optical and electronic properties, making them suitable for opto-electronic devices. beilstein-journals.orgresearchgate.netresearchgate.net The bent-core liquid crystals derived from 3-alkoxyphenols are of particular interest due to their potential for exhibiting polar order and chirality, even when the constituent molecules are achiral.

A key phenomenon observed in some bent-core liquid crystal systems is electric-field-induced chirality. tandfonline.com When an electric field is applied to a sample of such a liquid crystal, the bent molecules can align in a way that breaks the mirror symmetry of the phase, leading to a chiral structure. researchgate.netbeilstein-journals.org This can result in switchable antiferroelectric or ferroelectric behavior. beilstein-journals.orgrsc.orgbeilstein-journals.org For instance, in some smectic phases formed by bent-core molecules, the application of an electric field can induce a transition between an antiferroelectric state and a ferroelectric state, which is accompanied by a change in the optical properties of the material. beilstein-journals.orgrsc.org While specific data on this compound derivatives is limited, the general principles observed in bent-core systems suggest that materials incorporating this moiety could be designed to exhibit such electro-optical effects. The magnitude and direction of the molecular dipole moment, which is influenced by the heptyloxy group, are critical factors in determining the response to an electric field. researchgate.net

Polymer Chemistry and Polymer Liquid Crystals (LCPs)

In addition to its use in small-molecule liquid crystals, this compound and its derivatives are also being explored in the field of polymer chemistry, particularly in the development of functional materials and liquid crystal polymers (LCPs).

Incorporation into Polymer Backbones for Functional Materials

The reactive phenol group of this compound allows for its incorporation into polymer backbones through various polymerization reactions. One area of interest is the synthesis of LCPs, where the mesogenic unit containing the this compound moiety is integrated into the main chain or as a side chain of the polymer. mdpi.com Main-chain LCPs often exhibit high thermal stability and mechanical strength, while side-chain LCPs can display properties that are useful in optical applications.

Influence on Thermal Conductivity and Mechanical Properties of Epoxy Resins

Phenolic compounds are widely used as modifiers for epoxy resins to enhance their properties. While specific data on this compound is not extensively available, the general effects of phenolic resins on epoxy systems can provide insights into its potential role.

The addition of phenolic resins to an epoxy matrix can influence its thermal conductivity. Pure epoxy resins generally have low thermal conductivity. The incorporation of phenolic structures can alter the cross-linked network and potentially affect phonon transport, which is the primary mechanism of heat conduction in polymers. However, significant increases in thermal conductivity are more commonly achieved by the addition of thermally conductive fillers like carbon fibers or graphene. acs.orgmatec-conferences.orgnih.gov The structure of the phenolic modifier itself plays a role, with more ordered or crystalline domains within the polymer matrix potentially leading to improved thermal transport. acs.org

Organic Photovoltaic Devices

Organic photovoltaics are a class of solar cells that utilize organic electronics—conductive organic polymers or small organic molecules—for light absorption and charge transport to generate electricity from sunlight. The active layer in these devices is typically a blend of electron donor and electron acceptor materials forming a bulk heterojunction (BHJ) to facilitate efficient exciton (B1674681) separation and charge collection. ontosight.ainih.gov The performance of these devices is highly dependent on the materials used, including their energy levels, absorption spectra, and ability to form an optimal film morphology. diva-portal.orgrsc.org

A comprehensive search of scientific databases and academic publications has yielded no studies where this compound has been investigated or utilized as a processing additive, donor, acceptor, or dopant within the active layer of organic photovoltaic devices.

Research into OPV active layers is extensive, with a focus on synthesizing novel donor and acceptor materials to improve power conversion efficiency. researchgate.net Additives are often employed to optimize the active layer's morphology, which is crucial for device performance. For instance, various nematic liquid crystals have been used as processing additives in P3HT:PCBM based solar cells to enhance crystallinity and photon absorption. researchgate.net However, this compound is not mentioned among the compounds studied for these purposes. Similarly, while numerous small molecules and polymers are being developed as non-fullerene acceptors or donors, there is no record of this compound being designed or tested for these roles. mdpi.commdpi.com Doping strategies are also common to improve conductivity and performance, but again, no literature points to the use of this compound as a dopant in this context. csic.es

Given that no research has been identified employing this compound in OPV active layers, there is consequently no data on its potential impact on film morphology or charge transport properties.

The morphology of the bulk heterojunction active layer is a critical factor that governs the efficiency of exciton dissociation and charge transport to the electrodes. mdpi.comaristonpubs.com The choice of solvent and processing additives can significantly influence the phase separation and crystallinity of the donor and acceptor materials. mdpi.comaristonpubs.com An optimized morphology provides distinct, yet interconnected, pathways for both electrons and holes to travel to their respective electrodes, minimizing recombination losses. rsc.org The charge transport properties, such as carrier mobility, are directly linked to this morphology. diva-portal.org Without any experimental data, the effect of this compound on these crucial properties remains unknown.


Data Tables

No data is available from the scientific literature to populate tables regarding the performance or properties of this compound in organic photovoltaic devices.

Environmental Chemistry and Fate of 3 Heptyloxy Phenol

Occurrence and Distribution in Environmental Compartments (e.g., Waterways, Soil)

There is currently a lack of published data documenting the occurrence and measured concentrations of 3-(Heptyloxy)phenol in environmental compartments such as waterways and soil. Its presence in the environment would likely stem from industrial synthesis or as a potential degradation byproduct of other commercial chemicals.

The compound's physical properties suggest limited mobility in the environment. A Safety Data Sheet (SDS) for this compound indicates it has low water solubility, which would suggest it is not likely to be mobile in soil and may tend to adsorb to organic matter in soil and sediment. fishersci.comaloki.hu Phenols, in general, can be introduced to the environment through industrial effluents, the degradation of phenoxy herbicides, and natural processes like the decomposition of organic matter. lsrca.on.capjoes.comjmaterenvironsci.com While specific monitoring data for this compound is absent, related compounds like other alkylphenols are recognized environmental contaminants. pjoes.comresearchgate.net Given its structure, with a seven-carbon alkyl chain, it is expected to be more hydrophobic than phenol (B47542) itself, likely leading to greater partitioning into soil, sediment, and biota. However, without empirical data, its actual distribution remains unconfirmed.

Table 1: Physical and Chemical Properties of this compound This table is generated based on data from Safety Data Sheets and is intended to provide context for the compound's likely environmental behavior.

Property Value Reference
Molecular Formula C₁₃H₂₀O₂ fishersci.com
Physical State Liquid fishersci.com
Boiling Point 220 °C fishersci.com
Melting Point -18 °C fishersci.com
Vapor Pressure 0.6 mmHg (at 20°C) fishersci.com
Specific Gravity 1.023 fishersci.com

Environmental Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. While specific studies on this compound are not available, its degradation can be predicted based on the known pathways for phenols and related substances. lsrca.on.cawho.int

Oxidative Degradation Processes

Phenolic compounds in the environment are subject to abiotic degradation through oxidation. lsrca.on.ca The primary mechanisms for this are photooxidation (reactions initiated by sunlight) and reaction with oxidative species like hydroxyl radicals (•OH). who.intresearchgate.net

Photooxidation : In sunlit surface waters, phenols can be degraded by photochemically produced reactive species. lsrca.on.ca The aromatic ring structure of this compound is expected to absorb ultraviolet light, potentially leading to its transformation.

Reaction with Hydroxyl Radicals : In the atmosphere and in water, the reaction with highly reactive hydroxyl radicals is a major degradation pathway for many organic pollutants, including phenol. who.intatlantis-press.com This process typically involves the addition of the hydroxyl radical to the aromatic ring, initiating a series of reactions that can lead to ring cleavage.

The presence of the heptyloxy group may influence the rate and products of these oxidative reactions compared to unsubstituted phenol, but specific reaction kinetics and degradation products for this compound have not been documented.

Microbial Degradation and Biotransformation

Biodegradation by microorganisms is a critical pathway for the removal of phenolic compounds from soil and water. lsrca.on.canih.gov Numerous bacteria and fungi have been identified that can utilize phenol as a source of carbon and energy. nih.govacademicjournals.orgmdpi.com

The generally accepted aerobic pathway for phenol biodegradation involves two key steps:

Hydroxylation : A phenol hydroxylase enzyme first converts the phenol into a dihydroxybenzene intermediate, typically a catechol. nih.govmdpi.com For this compound, this would likely result in the formation of a heptyloxy-substituted catechol.

Ring Cleavage : The aromatic ring of the catechol intermediate is then cleaved by dioxygenase enzymes. This can occur through two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, leading to different sets of intermediates that are further metabolized into central metabolic cycles. nih.govresearchgate.net

While the degradation of the isomeric 4-heptyloxyphenol (B81985) has been noted as a metabolic byproduct in the fungal degradation of phenanthrene, indicating that microbial systems can process the heptyloxy-phenol structure, the specific microorganisms and enzymatic pathways capable of degrading this compound have not been identified. researchgate.net The rate of biodegradation can be influenced by factors such as temperature, pH, nutrient availability, and the concentration of the compound. mdpi.comscielo.br

Environmental Monitoring and Impact Assessment Methodologies

Effective management of chemical pollutants relies on robust methods for monitoring their presence and assessing their potential impact.

Environmental Monitoring : Specific standardized methods for the environmental monitoring of this compound are not described in the available literature. However, general analytical techniques used for other phenols would be applicable. These typically involve sample extraction and concentration, followed by instrumental analysis. idfa.org Methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are standard for identifying and quantifying trace levels of organic pollutants in environmental matrices like water and soil. frontiersin.org

Impact Assessment : An environmental impact assessment for a chemical like this compound would typically involve a risk-based approach. lifecycleinitiative.org This methodology compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.net The PEC is estimated based on production volumes and release scenarios, while the PNEC is derived from ecotoxicity data. The ratio of these two values (the risk quotient) indicates the level of risk to the environment. jmaterenvironsci.com Currently, no specific ecotoxicity data or formal environmental risk assessments for this compound are publicly available. fishersci.comcoleparmer.com

Advanced Analytical Methodologies for Detection, Separation, and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like 3-(Heptyloxy)phenol, both gas and liquid chromatography techniques are highly applicable, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Phenols

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its molecular structure, this compound is expected to be amenable to GC-MS analysis, likely after a derivatization step to increase its volatility and improve its chromatographic behavior. Derivatization techniques such as acetylation or silylation are commonly employed for phenolic compounds to reduce polar interactions and improve peak shape.

The mass spectrometer provides detailed structural information, which is crucial for the unambiguous identification of the analyte. The fragmentation pattern of this compound in the mass spectrometer would be unique, allowing for its selective detection even in complex matrices.

Table 1: Predicted GC-MS Parameters for this compound Analysis (based on similar phenolic compounds)

Parameter Predicted Condition
Column Phenyl methyl siloxane capillary column (e.g., HP-5MS)
Injector Temperature 250-280 °C
Oven Program Initial temperature of 60-80 °C, ramped to 280-300 °C
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (DAD, MS)

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC would be the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.

Coupling HPLC with a Diode-Array Detector (DAD) allows for the acquisition of UV spectra, which can aid in the initial identification of the compound class. For more definitive identification and sensitive quantification, coupling HPLC with a mass spectrometer (LC-MS) is indispensable. Techniques like electrospray ionization (ESI) would be suitable for ionizing this compound.

Table 2: Predicted HPLC Parameters for this compound Analysis (based on similar phenolic compounds)

Parameter Predicted Condition
Column C18 or C8 reversed-phase column
Mobile Phase Gradient elution with acetonitrile (B52724) and water (with formic acid)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30-40 °C
Detector Diode-Array Detector (DAD) and/or Mass Spectrometer (MS)

| Ionization Mode (for MS) | Electrospray Ionization (ESI) in negative ion mode |

Hyphenated Techniques (e.g., HPLC-SPE-NMR-TOF-MS) for Comprehensive Analysis

For a comprehensive structural elucidation and analysis, especially in complex matrices or for impurity profiling, advanced hyphenated techniques are employed. A combination of High-Performance Liquid Chromatography-Solid-Phase Extraction-Nuclear Magnetic Resonance-Time-of-Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) would provide an unparalleled level of analytical detail.

In this setup, HPLC separates the components of the sample. The peak of interest, corresponding to this compound, can be automatically trapped on a solid-phase extraction (SPE) cartridge. This allows for the concentration of the analyte and the removal of the HPLC mobile phase. The purified analyte can then be eluted with a suitable deuterated solvent into an NMR spectrometer for structural confirmation and into a high-resolution mass spectrometer (TOF-MS) for accurate mass measurement and elemental composition determination.

Sample Preparation and Extraction Techniques for Phenolic Compounds

Effective sample preparation is a critical step in the analytical workflow, aiming to isolate the target analyte from the sample matrix and concentrate it to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. For the extraction of this compound from aqueous matrices, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would be appropriate. The methodology would involve conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the retained this compound with a small volume of an organic solvent. This not only cleans up the sample but also provides significant enrichment.

Advanced Extraction Methods (e.g., Ultrasound-Assisted, Microwave-Assisted, Pressurized Liquid Extraction)

To enhance extraction efficiency, reduce solvent consumption, and decrease extraction times, several advanced extraction techniques have been developed.

Ultrasound-Assisted Extraction (UAE) : This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material creates microjets of solvent that enhance the penetration of the solvent into the matrix and accelerate the extraction process. nih.govfrontiersin.org

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and sample, which increases the mass transfer rate of the analyte from the sample matrix into the solvent. nih.govresearchgate.net This method is known for its speed and efficiency. nih.govresearchgate.net

Pressurized Liquid Extraction (PLE) : Also known as accelerated solvent extraction (ASE), PLE uses elevated temperatures and pressures to increase the efficiency of the extraction process. nih.govmdpi.com The high pressure keeps the solvent in its liquid state above its boiling point, which enhances its solvating power and penetration into the sample matrix. For the extraction of alkylphenolic compounds from sediment, a study found optimal conditions to be a methanol-acetone mixture at 50°C and 1500 psi, achieving recoveries greater than 70%. nih.gov

Table 3: Comparison of Advanced Extraction Techniques for Phenolic Compounds

Technique Principle Advantages
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to create cavitation, enhancing solvent penetration. nih.govfrontiersin.org Reduced extraction time, lower solvent consumption, suitable for thermolabile compounds. frontiersin.org
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction. nih.govresearchgate.net Very fast, efficient, reduced solvent usage. nih.govresearchgate.net

| Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to enhance solvent properties. nih.govmdpi.com | High extraction efficiency, low solvent consumption, can be automated. nih.govmdpi.com |

Spectrophotometric and Electrochemical Methods for Total Phenolic Content

The quantification of total phenolic content is a critical step in various fields, including food science, environmental monitoring, and pharmaceutical analysis. While specific assays for this compound are not extensively documented, established and robust methods for the general determination of phenolic compounds are readily applicable. These methods primarily include spectrophotometric and electrochemical techniques, which offer different advantages in terms of simplicity, sensitivity, and cost.

Spectrophotometric Methods

Spectrophotometry is a widely used technique for the determination of total phenolic content (TPC) due to its simplicity, cost-effectiveness, and reproducibility. acs.org The most common and accepted method is the Folin-Ciocalteu (F-C) assay. acs.orgnih.gov

The F-C method is a colorimetric assay based on an electron-transfer reaction. nih.gov The Folin-Ciocalteu reagent contains a mixture of phosphomolybdic (H₃PMo₁₂O₄₀) and phosphotungstic (H₃PW₁₂O₄₀) acids. nih.gov In an alkaline environment (typically pH ≈ 10), phenolic compounds donate electrons (are oxidized), which reduces the yellow F-C reagent to a blue-colored phosphotungstate-phosphomolybdate complex. itwreagents.comcosmobiousa.comnih.gov The intensity of the blue color is directly proportional to the concentration of phenolic compounds in the sample and is measured spectrophotometrically, typically at a wavelength of 760-765 nm. nih.govucdavis.edu Gallic acid is commonly used as a standard for calibration, and the results are often expressed as gallic acid equivalents (GAE). nih.gov

A critical consideration for analyzing a lipophilic compound like this compound is the solvent system. The conventional F-C assay is designed for water-soluble antioxidants. nih.gov To overcome this limitation, a modified F-C method has been developed that uses an isobutanol-water medium with sodium hydroxide (B78521), enabling the simultaneous measurement of both lipophilic and hydrophilic antioxidants. nih.govresearchgate.netepa.gov This adaptation is crucial for accurately quantifying long-chain alkylphenols.

ParameterDescriptionTypical Value/ConditionReference
PrincipleReduction of phosphomolybdate-phosphotungstate complex by phenolics in alkaline solution.Colorimetric (Redox) nih.govcosmobiousa.com
ReagentFolin-Ciocalteu Reagent- nih.gov
MediumAlkalinepH ≈ 10 (using Sodium Carbonate) nih.gov
Detection Wavelength (λmax)Absorbance measurement of the blue complex.760 - 765 nm nih.govucdavis.edu
StandardUsed for calibration curve.Gallic Acid nih.gov
Lipophilic AdaptationModification for non-aqueous samples.Isobutanol-water medium nih.govresearchgate.net

Electrochemical Methods

Electrochemical sensors offer a powerful alternative for the determination of phenolic compounds, providing high sensitivity, rapid analysis, and portability. researchgate.netmdpi.com These methods are based on the electrochemical oxidation of the hydroxyl group on the phenol (B47542) ring at the surface of a working electrode. researchgate.net The resulting change in current (amperometry) or potential (voltammetry) is proportional to the concentration of the phenolic analyte. mdpi.commdpi.com

Various electrochemical techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed for phenol detection. mdpi.com To enhance sensitivity, selectivity, and resistance to fouling, the working electrodes are often modified with nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles. mdpi.comnih.gov

Furthermore, amperometric biosensors have been developed that incorporate enzymes like tyrosinase or laccase. d-nb.infojabonline.in These enzymes catalyze the oxidation of phenols to their corresponding quinones. The subsequent electrochemical reduction of these quinones at the electrode surface generates an amplified signal, leading to very low detection limits. d-nb.info Such biosensors have demonstrated excellent analytical performance for various phenolic compounds, including alkylphenols. nih.gov For instance, a biosensor based on field-effect transistors with single-walled carbon nanotubes achieved a limit of detection for 4-nonylphenol (B119669) as low as 5 µg/L. nih.gov

Method/ElectrodeAnalyte(s)TechniqueLimit of Detection (LOD)Reference
Tyrosinase Biosensor on Carbon Nanomaterial-Modified GCEPhenolAmperometry2.9 nM d-nb.info
SWCNT/FET Biosensor4-NonylphenolImmunoreaction5 µg/L nih.gov
Fe₃O₄ Nanoparticle-Modified Carbon Paste ElectrodeSinapic Acid, Syringic Acid, RutinDPV0.22 µM, 0.26 µM, 0.08 µM mdpi.com
Tyrosinase-Graphite-Epoxy BiocompositePhenolic CompoundsFlow Injection Amperometry1.0 µM rsc.org
Na⁺-doped g-C₃N₄ Modified ElectrodePhenolVoltammetry0.23 µM ias.ac.in
Pseudomonas-based Biosensor on SPEPhenolAmperometry1 µM nih.gov

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The current synthesis of 3-(heptyloxy)phenol and related alkylphenols often relies on traditional chemical methods. Future research should prioritize the development of novel, more efficient, and environmentally sustainable synthetic strategies.

Green Chemistry Approaches: There is a growing need for "green" synthesis methods that minimize waste and utilize less hazardous substances. researchgate.net Research into catalytic processes, such as the use of solid acid catalysts or enzyme-catalyzed reactions, could provide more sustainable alternatives to conventional methods that often employ strong bases and alkyl halides. uitm.edu.my The use of bio-based solvents derived from biomass is another promising avenue. researchgate.net

Lignin (B12514952) Valorization: Lignin, a complex biopolymer, is a rich source of phenolic compounds. researchgate.net Developing methods for the depolymerization of lignin to produce valuable aromatic compounds, including precursors for this compound, represents a significant opportunity for sustainable chemical production. acs.org Strategies like hydrogen-free production of 4-alkylphenols from lignin via self-reforming-driven depolymerization and hydrogenolysis are being explored. acs.org

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and easier scalability. Applying flow chemistry to the synthesis of this compound could lead to more efficient and controlled manufacturing processes.

A significant research gap exists in the direct, selective synthesis of this compound from renewable feedstocks. Most current methods involve multi-step processes starting from petroleum-derived chemicals.

Deeper Understanding of Structure-Mechanism Relationships in Biological Systems

While some studies have investigated the biological activities of this compound and its analogs, a comprehensive understanding of how their chemical structure relates to their mechanism of action at a molecular level is still lacking. acs.org

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to elucidate the key structural features responsible for the observed biological effects. acs.org This involves synthesizing a library of derivatives with variations in the alkyl chain length, substitution patterns on the aromatic ring, and the nature of the functional groups. These studies can help in designing more potent and selective compounds. acs.org

Target Identification and Mechanism of Action: A critical research gap is the identification of the specific molecular targets of this compound in biological systems. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the proteins or pathways that interact with the compound. Understanding the mechanism of action is crucial for predicting potential therapeutic applications and off-target effects. acs.org

Antimicrobial and Antifungal Activity: Some research has shown that 4-heptyloxyphenol (B81985) exhibits potent activity against certain bacteria. acs.org Further investigation into the antimicrobial spectrum of this compound and its mechanism of action against various pathogens, including drug-resistant strains, is warranted.

Design and Synthesis of Next-Generation Materials Incorporating this compound Scaffolds

The unique chemical structure of this compound, with its combination of a hydrophilic phenol (B47542) group and a lipophilic heptyl chain, makes it an attractive building block for the creation of new materials with tailored properties.

Liquid Crystals: The incorporation of a furan (B31954) ring, another heterocyclic structure, has been shown to influence the mesogenic properties of calamitic mesogens. bohrium.com Similarly, the synthesis and characterization of new liquid crystalline materials derived from this compound could lead to the development of advanced display technologies and sensors. bohrium.combohrium.com

Polymers and Vitrimers: Lignin-based polyphenols are of great interest for developing aromatic polymer materials. rsc.org Incorporating this compound into polymer backbones could create materials with unique thermal, mechanical, and recyclable properties. rsc.org The development of vitrimers, a class of polymers that can be reprocessed like thermoplastics while retaining the properties of thermosets, is a particularly promising area. rsc.org

Biomaterials: Polyphenolic materials are being explored for 3D bio-fabrication due to their functional properties. azom.com The integration of this compound into biomaterials could enhance their biocompatibility, antioxidant properties, and drug-delivery capabilities.

A significant gap exists in the systematic exploration of how the molecular architecture of this compound-based materials influences their macroscopic properties. More research is needed to establish clear structure-property relationships.

Development of Advanced Analytical Tools for Trace Detection and Environmental Fate Studies

As the use of this compound and its derivatives potentially increases, the development of sensitive and selective analytical methods for their detection in various matrices becomes crucial.

Chromatographic and Spectrometric Methods: While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are available for phenol analysis, there is a need to develop and validate methods specifically for this compound. osha.govnih.gov Ultra-Performance Liquid Chromatography (UPLC) coupled with mass detection offers high sensitivity and reduced analysis time for phenolic compounds. waters.com

Electrochemical Sensors: Electrochemical detectors can be highly sensitive and selective for electroactive compounds like phenols. nih.gov Developing novel electrochemical sensors for the rapid and on-site detection of this compound in environmental samples would be highly beneficial.

Environmental Fate and Ecotoxicology: Research on the environmental fate of this compound, including its persistence, degradation pathways, and potential for bioaccumulation, is currently limited. cdc.govregulations.govnih.gov Understanding its behavior in soil and water systems is essential for assessing its environmental impact. cdc.govnih.gov Studies on its toxicity to various organisms are also needed to establish a comprehensive ecological risk profile. regulations.govnih.gov

The table below summarizes some analytical techniques applicable to phenolic compounds.

Analytical TechniqueDetectorKey AdvantagesReference(s)
High-Performance Liquid Chromatography (HPLC)UV-Vis, Diode Array, Mass Spectrometry (MS)High accuracy and selectivity, suitable for trace amounts. nih.gov
Gas Chromatography (GC)Flame Ionization (FID), Mass Spectrometry (MS)Good resolution of isomers. osha.gov
Ultra-Performance Liquid Chromatography (UPLC)Mass Spectrometry (MS)High sensitivity, reduced analysis time, less solvent waste. waters.com
Coulometric Array DetectorElectrochemicalSensitive, selective, and precise for polyphenols. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work can significantly accelerate the discovery and optimization of new molecules and materials based on the this compound scaffold.

Molecular Modeling: Computational methods like Density Functional Theory (DFT) can be used to predict the molecular properties, reactivity, and spectral characteristics of this compound derivatives. bohrium.combiointerfaceresearch.com This can guide the synthesis of compounds with desired electronic and optical properties. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or toxicity. ajrconline.orgresearchgate.net This allows for the in silico screening of virtual libraries of compounds to prioritize those with the highest potential for further experimental investigation.

Molecular Dynamics Simulations: These simulations can provide insights into the interactions of this compound-based molecules with biological targets or their self-assembly behavior in materials. This can aid in understanding the mechanisms of action and in designing materials with specific nanoscale architectures.

A key research gap is the development of robust and validated computational models that can accurately predict the complex biological and material properties of this compound derivatives. The integration of machine learning and artificial intelligence with these models could further enhance their predictive power.

Q & A

Q. What are the recommended safety protocols for handling 3-(Heptyloxy)phenol in laboratory settings?

this compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if ventilation is insufficient .
  • Ventilation: Conduct experiments in fume hoods to avoid aerosol or vapor inhalation .
  • Spill Management: Collect spills using non-sparking tools and dispose of in sealed containers. Avoid water flushing to prevent environmental contamination .
  • First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. How can the structural identity of this compound be verified experimentally?

  • Nuclear Magnetic Resonance (NMR): Use 13C^{13}\text{C} NMR to confirm the heptyloxy chain (δ ~68 ppm for ether-linked carbons) and aromatic protons (δ ~114–133 ppm) .
  • Mass Spectrometry (MS): ESI+ modes show characteristic peaks (e.g., [M+Na]+^+ at m/z 311–325) .
  • Infrared (IR) Spectroscopy: Identify hydroxyl (-OH) stretches (~3200–3600 cm1^{-1}) and ether (C-O-C) vibrations (~1250 cm1^{-1}) .

Q. What are the standard methods for synthesizing this compound derivatives?

  • Etherification: React phenol with 1-bromoheptane under basic conditions (e.g., K2_2CO3_3/DMF) to form the heptyloxy linkage .
  • Esterification: Introduce functional groups (e.g., methyl esters) via acid-catalyzed reactions with anhydrides or acyl chlorides .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound-based compounds?

  • Density Functional Theory (DFT): Perform B3LYP/6-31G* calculations to predict molecular orbitals, electrostatic potentials, and bond dissociation energies .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO or water) to assess solubility and aggregation behavior .
  • QSPR Models: Corulate substituent effects (e.g., alkyl chain length) with logP or bioavailability using software like COSMO-RS .

Q. What methodologies are used to analyze environmental persistence of this compound and its analogs?

  • High-Performance Liquid Chromatography (HPLC): Quantify degradation products using C18 columns and UV detection (λ = 270 nm) .
  • Microcosm Studies: Incubate samples with soil or water microbiota to measure half-life under aerobic/anaerobic conditions .
  • Ecotoxicity Assays: Evaluate Daphnia magna or algal growth inhibition (OECD Test Guidelines 201/202) to assess ecological risks .

Q. How do structural modifications of this compound affect its biological activity?

  • SAR Studies: Replace the heptyloxy chain with shorter alkyl or branched groups to modulate lipophilicity and membrane permeability .
  • Enzymatic Assays: Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • In Silico Docking: Use AutoDock Vina to predict binding affinities to targets like GPR40 receptors .

Q. What advanced spectroscopic techniques resolve contradictions in reported data on phenolic derivatives?

  • 2D NMR (COSY, HSQC): Differentiate overlapping proton signals in complex mixtures (e.g., regioisomers) .
  • X-ray Crystallography: Confirm absolute configuration and hydrogen-bonding networks in single crystals .
  • Time-Resolved Fluorescence: Probe excited-state dynamics to clarify discrepancies in photostability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.